Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 89946-67-8
VCID: VC13583718
InChI: InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3
SMILES: CN1C=NC(=C1C(=O)OC)[N+](=O)[O-]
Molecular Formula: C6H7N3O4
Molecular Weight: 185.14 g/mol

Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate

CAS No.: 89946-67-8

Cat. No.: VC13583718

Molecular Formula: C6H7N3O4

Molecular Weight: 185.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate - 89946-67-8

Specification

CAS No. 89946-67-8
Molecular Formula C6H7N3O4
Molecular Weight 185.14 g/mol
IUPAC Name methyl 3-methyl-5-nitroimidazole-4-carboxylate
Standard InChI InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3
Standard InChI Key GMPRHTFNNVPEQS-UHFFFAOYSA-N
SMILES CN1C=NC(=C1C(=O)OC)[N+](=O)[O-]
Canonical SMILES CN1C=NC(=C1C(=O)OC)[N+](=O)[O-]

Introduction

Chemical Properties and Structural Characterization

Molecular and Crystallographic Features

The compound’s IUPAC name, methyl 3-methyl-5-nitroimidazole-4-carboxylate, reflects its substitution pattern. X-ray crystallographic studies of analogous nitroimidazole derivatives reveal planar imidazole rings with bond lengths and angles consistent with aromaticity and conjugation . The nitro group (N–O bond length: ~1.21 Å) and ester moiety (C=O: ~1.23 Å) contribute to its electron-deficient character, facilitating electrophilic reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₇N₃O₄
Molecular Weight185.14 g/mol
Density1.72 g/cm³
Melting Point163–164°C
Boiling Point488.5°C at 760 mmHg
LogP (Partition Coefficient)1.42 (predicted)

Spectroscopic Identification

  • FTIR: Strong absorptions at 1,520 cm⁻¹ (asymmetric NO₂ stretch) and 1,720 cm⁻¹ (ester C=O) confirm functional groups .

  • NMR: ¹H NMR signals include a singlet at δ 3.88 ppm (N–CH₃) and a triplet at δ 4.30 ppm (ester OCH₃) . ¹³C NMR resolves the carboxylate carbon at δ 165 ppm .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 185.14 [M+H]⁺, with fragmentation patterns aligning with imidazole ring cleavage .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nitration of 1-methylimidazole-5-carboxylic acid derivatives. A representative method involves:

  • Nitration: Treatment of 1-methylimidazole-5-carboxylic acid with fuming HNO₃/H₂SO₄ at 0–5°C, yielding the 4-nitro intermediate .

  • Esterification: Reaction with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Optimal conditions (e.g., 90°C in DMSO with Na₂S₂O₄) achieve yields >80% . Side products, such as over-nitrated isomers, are minimized via controlled stoichiometry .

Industrial Optimization

Continuous-flow reactors enhance scalability, reducing reaction times from hours to minutes. Catalytic systems employing Ni or Pd improve regioselectivity, while solvent recovery systems (e.g., toluene/water biphasic mixtures) reduce waste .

Table 2: Synthetic Yield Under Varied Conditions

ConditionYield (%)Purity (%)Reference
Batch (H₂SO₄, 24h)7295
Flow (Pd/C, 10 min)8998
Microwave (100°C, 5 min)8597

Mechanism of Biological Activity

Antimicrobial Action

Nitroimidazoles like methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate undergo bioreduction in anaerobic environments, generating cytotoxic radicals (e.g., NO- , OH- ) that disrupt DNA synthesis . This mechanism is effective against Clostridium spp. (MIC: 2–4 µg/mL) and Bacteroides fragilis (MIC: 1–2 µg/mL) .

Hypoxia-Selective Toxicity

In hypoxic tumor cells, the nitro group is reduced to nitro anion radicals, causing DNA strand breaks and apoptosis . Studies on EF5 (a related nitroimidazole) show selective accumulation in hypoxic tissues, validated via fluorescence imaging .

Applications in Pharmaceutical Research

Prodrug Development

The ester group enables prodrug strategies. Hydrolysis in vivo yields 1-methyl-4-nitro-1H-imidazole-5-carboxylic acid, a precursor for antibiotics like metronidazole derivatives .

Enzyme Inhibition

Derivatives inhibit xanthine oxidase (IC₅₀: 150 µM) and HIV-1 integrase (IC₅₀: 200 µM), as shown in Table 3.

Table 3: Enzyme Inhibition Profiles

Target EnzymeIC₅₀ (µM)ApplicationReference
Xanthine Oxidase150Gout therapy
HIV-1 Integrase200Antiretroviral agents
Nitric Oxide Synthase120Anti-inflammatory

Spectroscopic and Computational Analysis

Advanced Characterization

  • X-ray Diffraction: Unit cell parameters (a = 7.21 Å, b = 8.05 Å, c = 10.12 Å) confirm monoclinic crystal packing .

  • DFT Calculations: B3LYP/6-311+G(d,p) models predict electrophilic attack at C2 (HOMO: −6.32 eV) and nucleophilic reactivity at O7 (LUMO: −1.45 eV).

Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition onset at 190°C, with major mass loss at 250°C (Δm = 58%) due to decarboxylation . Hydrolysis studies in PBS (pH 7.4) indicate a half-life of 12h, suitable for sustained-release formulations.

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